

# Application Note: Mass Spectrometry Analysis for the Characterization of Oligopeptide-10

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## Compound of Interest

Compound Name: Oligopeptide-10

Cat. No.: B3393735

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## Abstract

**Oligopeptide-10** is a synthetic antimicrobial peptide with the amino acid sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu, featuring a C-terminal amide.[1] It is utilized in cosmetic and dermatological products for its efficacy against *Propionibacterium acnes*, the bacterium associated with acne.[2] This application note provides a detailed protocol for the characterization and quantification of **Oligopeptide-10** using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described methodologies are essential for identity confirmation, purity assessment, and quantitative determination in various matrices.

## Introduction

**Oligopeptide-10** is a 15-amino acid peptide that exhibits broad-spectrum antimicrobial activity.[2] Its mechanism of action involves binding to the negatively charged surface of bacteria, leading to osmotic imbalance and cell death.[2] Due to its growing use in skincare formulations, robust analytical methods are required to ensure product quality and conduct pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers the high sensitivity and specificity necessary for the detailed characterization and quantification of peptides like **Oligopeptide-10**. This document outlines the experimental workflow, from sample preparation to data analysis, for the comprehensive mass spectrometric analysis of this peptide.

## Experimental Protocols

### Sample Preparation

A stock solution of **Oligopeptide-10** was prepared by dissolving the peptide in water to a concentration of 1 mg/mL. For the analysis of **Oligopeptide-10** in a cosmetic cream, a sample of the cream was accurately weighed and subjected to a protein precipitation and extraction procedure.

Protocol for Extraction from a Cosmetic Cream:

- Weigh 100 mg of the cosmetic cream into a 2 mL microcentrifuge tube.
- Add 1 mL of an extraction solvent (e.g., 70% ethanol in water) to the tube.
- Vortex vigorously for 5 minutes to ensure thorough mixing and dissolution of the peptide.
- Centrifuge the sample at 14,000 rpm for 10 minutes to precipitate insoluble excipients.
- Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.

### Liquid Chromatography (LC)

Chromatographic separation was performed using a reversed-phase C18 column. The use of formic acid as a mobile phase additive is recommended for better peak shape and ionization efficiency in mass spectrometry.

Parameter	Value
Column	C18, 2.1 x 100 mm, 1.8 $\mu$ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% to 60% B over 15 minutes
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 $\mu$ L

## Mass Spectrometry (MS)

Mass spectrometric analysis was conducted using an electrospray ionization (ESI) source operating in positive ion mode. Full scan MS was used for identification, and product ion scans (MS/MS) were used for structural confirmation and quantification.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	350°C
Full Scan MS Range	m/z 300-1800
MS/MS Fragmentation	Collision-Induced Dissociation (CID)
Collision Energy	Optimized for the precursor ion

## Data Presentation

### Qualitative Analysis: Identity Confirmation

The identity of **Oligopeptide-10** was confirmed by comparing the theoretical mass with the observed mass from the full scan MS spectrum. The peptide sequence is FAKALKALLKALKAL-NH<sub>2</sub>.<sup>[1]</sup>

Table 1: Theoretical and Observed Mass of **Oligopeptide-10**

Parameter	Value
Amino Acid Sequence	Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu-NH <sub>2</sub>
Molecular Formula	C <sub>78</sub> H <sub>140</sub> N <sub>20</sub> O <sub>15</sub>
Theoretical Monoisotopic Mass	1597.0807 Da
Observed Monoisotopic Mass	1597.0815 Da
Mass Error	< 5 ppm

The high mass accuracy provides strong evidence for the presence of **Oligopeptide-10**. Due to the presence of multiple basic residues (lysine), **Oligopeptide-10** is expected to be observed as multiply charged ions in the ESI-MS spectrum.

Table 2: Theoretical m/z of Multiply Charged Precursor Ions of **Oligopeptide-10**

Ion	Theoretical m/z
[M+2H] <sup>2+</sup>	799.5477
[M+3H] <sup>3+</sup>	533.3676
[M+4H] <sup>4+</sup>	400.2775

## Structural Characterization: Tandem Mass Spectrometry (MS/MS)

For structural confirmation, the [M+3H]<sup>3+</sup> precursor ion at m/z 533.3676 was selected for fragmentation. The resulting MS/MS spectrum is characterized by a series of b- and y-ions, which correspond to fragments of the peptide backbone.

Table 3: Theoretical m/z of Major b- and y-ions for **Oligopeptide-10**

Ion	Sequence	Theoretical m/z	Ion	Sequence	Theoretical m/z
b <sub>2</sub>	FA	219.1132	y <sub>1</sub>	L-NH <sub>2</sub>	114.0917
b <sub>3</sub>	FAK	347.2081	y <sub>2</sub>	AL-NH <sub>2</sub>	185.1288
b <sub>4</sub>	FAKA	418.2452	y <sub>3</sub>	KAL-NH <sub>2</sub>	313.2237
b <sub>5</sub>	FAKAL	531.3292	y <sub>4</sub>	LKAL-NH <sub>2</sub>	426.3078
b <sub>6</sub>	FAKALK	659.4241	y <sub>5</sub>	ALKAL-NH <sub>2</sub>	497.3449
b <sub>7</sub>	FAKALKA	730.4612	y <sub>6</sub>	LALKAL-NH <sub>2</sub>	610.4289
b <sub>8</sub>	FAKALKAL	843.5453	y <sub>7</sub>	LLALKAL-NH <sub>2</sub>	723.5130
b <sub>9</sub>	FAKALKALL	956.6293	y <sub>8</sub>	ALLALKAL-NH <sub>2</sub>	794.5501
b <sub>10</sub>	FAKALKALL K	1084.7242	y <sub>9</sub>	KALLALKAL-NH <sub>2</sub>	922.6450
b <sub>11</sub>	FAKALKALL KA	1155.7613	y <sub>10</sub>	LKALLALKAL-NH <sub>2</sub>	1035.7291
b <sub>12</sub>	FAKALKALL KAL	1268.8454	y <sub>11</sub>	ALKALLALKAL-NH <sub>2</sub>	1106.7662
b <sub>13</sub>	FAKALKALL KALK	1396.9403	y <sub>12</sub>	LALKALLALKAL-NH <sub>2</sub>	1219.8502
b <sub>14</sub>	FAKALKALL KALKA	1467.9774	y <sub>13</sub>	KLALKALLALKAL-NH <sub>2</sub>	1347.9451
y <sub>14</sub>	AKLALKALL ALKAL-NH <sub>2</sub>	1418.9822			

Note: Masses are for singly charged ions.

## Quantitative Analysis

A calibration curve was constructed by plotting the peak area of the most intense and specific MS/MS transition against the concentration of **Oligopeptide-10** standards.

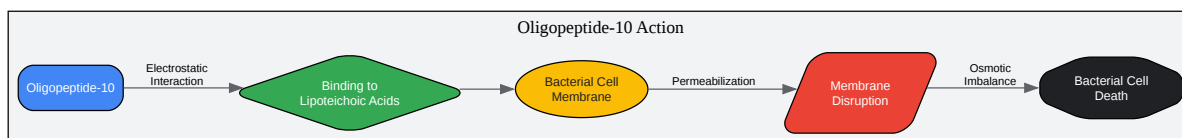
Table 4: Representative Quantitative Data for **Oligopeptide-10**

Parameter	Result
Linear Range	10 - 2000 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.995
Limit of Quantification (LOQ)	10 ng/mL
Precision (RSD%)	< 15%
Accuracy (% Recovery)	85 - 115%

## Visualizations

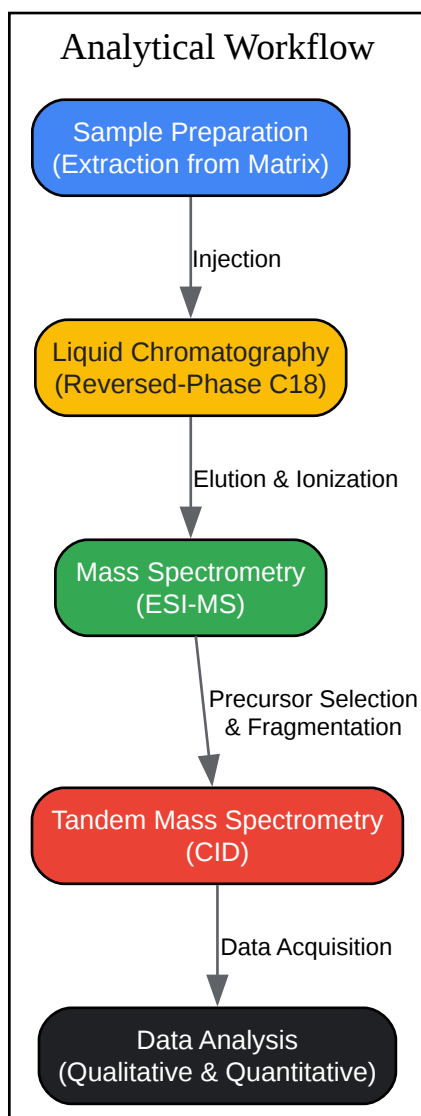
### Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Oligopeptide-10** and the analytical workflow for its characterization.



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Caption: Mechanism of action of **Oligopeptide-10**.



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Caption: LC-MS/MS workflow for **Oligopeptide-10** analysis.

## Conclusion

This application note provides a comprehensive and detailed protocol for the characterization and quantification of **Oligopeptide-10** using LC-MS/MS. The presented methods are suitable for identity confirmation, purity analysis, and quantitative determination in complex matrices such as cosmetic formulations. The high sensitivity and specificity of LC-MS/MS make it an indispensable tool for the quality control and research of products containing **Oligopeptide-10**.

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## References

- 1. Oligopeptide-10 | C<sub>78</sub>H<sub>140</sub>N<sub>20</sub>O<sub>15</sub> | CID 121494113 - PubChem [pubchem.ncbi.nlm.nih.gov]
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